molecular formula C24H19NO2S2 B4856177 5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4856177
M. Wt: 417.5 g/mol
InChI Key: BNZQEYRWGMRXKZ-PXLXIMEGSA-N
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Description

5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MBTPT and is a thiazolidinone derivative. It has a molecular formula of C26H23NO2S2 and a molecular weight of 449.6 g/mol.

Scientific Research Applications

MBTPT has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MBTPT has been investigated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential as an anti-inflammatory agent. In material science, MBTPT has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In catalysis, MBTPT has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.

Mechanism of Action

The mechanism of action of MBTPT is not well understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. In anticancer studies, MBTPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
MBTPT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In anticancer studies, it has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In antibacterial and antifungal studies, it has been shown to exhibit potent activity against various bacterial and fungal strains. In anti-inflammatory studies, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

MBTPT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Additionally, it exhibits potent biological activity, making it a promising candidate for various applications. However, one limitation is that its mechanism of action is not well understood, which makes it challenging to optimize its biological activity. Another limitation is that it may exhibit toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on MBTPT. One direction is to investigate its mechanism of action in more detail to optimize its biological activity. Another direction is to explore its potential as a building block for the synthesis of novel organic materials, including polymers and dendrimers. Additionally, more studies are needed to investigate its potential as an anti-inflammatory agent and to explore its potential applications in catalysis. Finally, more studies are needed to investigate its toxicity profile and to determine its potential for use in various applications.

properties

IUPAC Name

(5E)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S2/c1-17-6-5-7-19(14-17)16-27-21-12-10-18(11-13-21)15-22-23(26)25(24(28)29-22)20-8-3-2-4-9-20/h2-15H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQEYRWGMRXKZ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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